REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]([C:8]1[N:13]=[CH:12][CH:11]=[CH:10][N:9]=1)([F:7])[F:6])=[N+]=[N-].[OH-].[Na+].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl.O1CCOCC1>C1COCC1>[F:7][C:5]([F:6])([C:8]1[N:9]=[CH:10][CH:11]=[CH:12][N:13]=1)[CH2:4][NH2:1] |f:1.2,4.5|
|
Name
|
2-(2-azido-1,1-difluoro-ethyl)-pyrimidine
|
Quantity
|
578 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC(F)(F)C1=NC=CC=N1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (2×Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected by decantation
|
Type
|
WASH
|
Details
|
washed with dry ether (3×15 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was then partitioned with 4 M NaCl (4 mL) and EtOAc (4 mL)
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with EtOAc (1×4 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with equal volumes of DCM (3×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under rotary evaporation at 35° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CN)(C1=NC=CC=N1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 419 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |